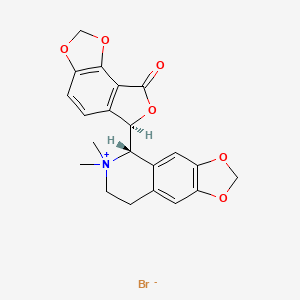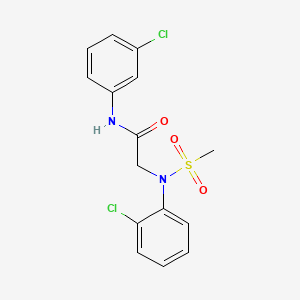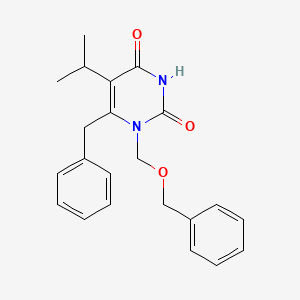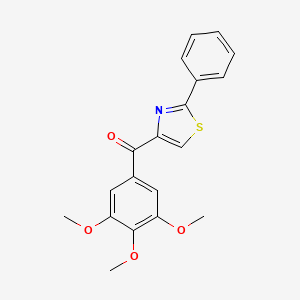
Bicuculline methobromide
Übersicht
Beschreibung
Bicuculline methobromide is a water-soluble derivative of (+)-bicuculline . It is a phthalide-isoquinoline compound that acts as a competitive antagonist of GABA A receptors .
Molecular Structure Analysis
The molecular structure of Bicuculline methobromide is characterized by an isoquinoline moiety linked to phthalide . Its empirical formula is C21H20BrNO6, and it has a molecular weight of 462.29 .Chemical Reactions Analysis
Bicuculline methobromide primarily acts on the ionotropic GABA A receptors, which are ligand-gated ion channels concerned chiefly with the passing of chloride ions across the cell membrane .Physical And Chemical Properties Analysis
Bicuculline methobromide is a solid substance that is white in color . It is soluble in water and ethanol . It has an optical activity of [α]25/D −102.7°, c = 0.9 in methanol (lit.) .Wissenschaftliche Forschungsanwendungen
Neurophysiological Research
Bicuculline methobromide is widely used in neurophysiological studies due to its role as a GABA_A receptor antagonist . It blocks the action of GABA, which is the primary inhibitory neurotransmitter in the brain, allowing researchers to study the effects of reduced inhibitory signals on neuronal activity .
Epilepsy and Seizure Studies
This compound is instrumental in epilepsy research, where it can induce seizure-like activity in mammalian models, helping to understand the mechanisms of seizures and potential treatments .
Pain Perception
Researchers use Bicuculline methobromide to study pain perception by observing its effects on jaw muscle electromyographic (EMG) activity when administered intrathecally .
Genotoxicity Assays
In toxicology, Bicuculline methobromide has been utilized in high-throughput genotoxicity assays to identify compounds that induce DNA damage response and cell death .
Study of Ion Channels
It has been reported to block Ca^2+ -activated potassium (SK) channels , providing insights into the functioning of these ion channels within cells .
Receptor Binding Studies
Bicuculline methobromide is used in receptor binding studies, particularly with radio-labelled versions, to investigate the properties and functions of GABA receptors .
Safety And Hazards
Zukünftige Richtungen
Research is ongoing to understand the effects of Bicuculline methobromide on various neurological conditions. For example, studies have shown that it can reduce neuroinflammation in the hippocampus and improve spatial learning and anxiety in hyperammonemic rats . Another study examined the effect of a GABAa receptor antagonist, (+)-bicuculline, on auditory steady state response in free-moving rats .
Eigenschaften
IUPAC Name |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCECYGGMGBHD-GRTNUQQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216233 | |
| Record name | Bicuculline methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicuculline methobromide | |
CAS RN |
66016-70-4, 73604-30-5 | |
| Record name | Bicuculline methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicuculline methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 66016-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bicuculline Methobromide interact with its target and what are the downstream effects?
A: Bicuculline Methobromide acts as a competitive antagonist at γ-aminobutyric acid type A (GABAA) receptors. [, , ] It binds to the receptor, preventing the natural neurotransmitter, GABA, from binding and activating the receptor. [, , , ] This blockade inhibits the influx of chloride ions into the neuron, preventing neuronal hyperpolarization and leading to increased neuronal excitability. [, , , ] This mechanism is responsible for its convulsant properties. [, ]
Q2: What is the structural characterization of Bicuculline Methobromide?
A: Bicuculline Methobromide is a complex alkaloid with the molecular formula C20H20BrNO6 and a molecular weight of 462.3 g/mol. [, ] Detailed spectroscopic data, including NMR and IR spectra, can be found in various chemical databases and publications.
Q3: Can you describe the SAR (Structure-Activity Relationship) of Bicuculline Methobromide?
A: The presence of the lactone ring and the quaternary nitrogen are crucial for the antagonistic activity of Bicuculline Methobromide. [] Modifications to these structural features can significantly impact its potency and selectivity. For instance, the (+)-enantiomer of Bicuculline is a more potent antagonist than the (−)-enantiomer. []
Q4: What are the in vitro and in vivo efficacy studies conducted with Bicuculline Methobromide?
A: Bicuculline Methobromide has been extensively used in various in vitro preparations, including rat brain synaptic membranes, [, , , ] cultured hippocampal neurons, [] and the isolated frog spinal cord, [] to study GABAA receptor function. It has also been used in in vivo studies to investigate the role of GABAergic neurotransmission in various physiological processes, including pain perception [] and auditory processing. [, ]
Q5: Is there any information about resistance and cross-resistance with Bicuculline Methobromide?
A: While specific resistance mechanisms to Bicuculline Methobromide have not been extensively studied, prolonged exposure to GABA antagonists might lead to compensatory changes in GABAA receptor expression or function, potentially leading to tolerance or reduced efficacy. [, ]
Q6: What is known about the toxicology and safety profile of Bicuculline Methobromide?
A: Bicuculline Methobromide is a potent convulsant agent and its use is primarily restricted to research settings. [] Systemic administration can induce seizures, highlighting the importance of careful dose selection and administration in experimental settings. [, ]
Q7: Are there any alternative compounds or substitutes for Bicuculline Methobromide?
A: Several other GABA antagonists exist, including picrotoxin, gabazine, and pentylenetetrazol, each with its own pharmacological profile and selectivity for different GABAA receptor subtypes. [, , ] The choice of antagonist depends on the specific research question and experimental system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)




![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide](/img/structure/B1663115.png)
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)

